1-Benzyl-3-(trifluoromethyl)benzene
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Overview
Description
1-Benzyl-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a benzyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the trifluoromethylation of benzyl-substituted benzene derivatives. This process typically employs reagents such as trifluoromethyl iodide (CF3I) and a suitable catalyst under controlled conditions . Another method involves the use of radical trifluoromethylation, where carbon-centered radical intermediates are generated and subsequently reacted with trifluoromethylating agents .
Industrial Production Methods: Industrial production of this compound often involves large-scale trifluoromethylation reactions using specialized equipment to ensure safety and efficiency. The choice of reagents and catalysts, as well as reaction conditions, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Methyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
1-Benzyl-3-(trifluoromethyl)benzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. This property is crucial for its biological activities, as it can interact with enzymes, receptors, and other biomolecules, modulating their functions . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1,3-Bis(trifluoromethyl)benzene
- Benzotrifluoride
- Trifluorotoluene
Comparison: 1-Benzyl-3-(trifluoromethyl)benzene is unique due to the presence of both a benzyl group and a trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced reactivity and potential for diverse applications .
Properties
CAS No. |
75198-32-2 |
---|---|
Molecular Formula |
C14H11F3 |
Molecular Weight |
236.23 g/mol |
IUPAC Name |
1-benzyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H11F3/c15-14(16,17)13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2 |
InChI Key |
SHNGXCGDFPNOCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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